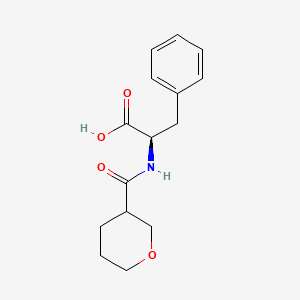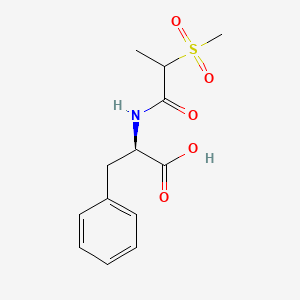
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone, also known as DMFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFM belongs to the class of benzodiazepines and has been studied extensively for its pharmacological properties.
作用机制
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. This compound enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron, which results in the sedative and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and amnesic effects. This compound has also been shown to have a low potential for abuse and dependence compared to other benzodiazepines.
实验室实验的优点和局限性
The advantages of using 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone in lab experiments include its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, the limitations of using this compound in lab experiments include its low solubility in water and its short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for the research on 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone, including the development of new benzodiazepines based on the structure of this compound, the investigation of the potential therapeutic uses of this compound in anxiety disorders and insomnia, and the exploration of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, the use of this compound as a tool for studying the GABA-A receptor and its role in inhibitory neurotransmission may lead to new insights into the pathophysiology of neurological disorders.
合成方法
The synthesis of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone involves a multi-step process that includes the reaction of 2-fluoro-4-methoxybenzaldehyde with 1,4-diazepane in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by the reaction with an acid chloride such as benzoyl chloride to yield the final product. The overall yield of this compound is around 50%.
科学研究应用
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. In pharmacology, this compound has been studied for its binding affinity to the GABA-A receptor, which is a target for many benzodiazepines. In medicinal chemistry, this compound has been used as a lead compound for the development of new benzodiazepines with improved pharmacological properties.
属性
IUPAC Name |
1,4-diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-18-10-3-4-11(12(14)9-10)13(17)16-7-2-5-15-6-8-16/h3-4,9,15H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQSXHDVQHRRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)



![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)



![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)
